molecular formula C18H18N8O B2792333 6-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile CAS No. 2176201-05-9

6-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B2792333
CAS No.: 2176201-05-9
M. Wt: 362.397
InChI Key: NRIMPYGSVXJHLM-UHFFFAOYSA-N
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Description

6-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile is a fascinating synthetic compound

Preparation Methods

The preparation of this compound involves several synthetic routes, usually starting with readily available starting materials. One common route involves the formation of the core 1,6-dihydropyridazin-1-yl structure, followed by the introduction of the triazolyl and piperidinyl groups. Key reaction conditions typically include:

  • Reagents: : Pyridine, piperidine, triazole derivatives

  • Solvents: : Dimethyl sulfoxide (DMSO), methanol

  • Catalysts: : Various catalysts might be used, including palladium on carbon (Pd/C) for hydrogenation steps. Industrial production often scales up these methods, optimizing for yield and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various types of reactions:

  • Oxidation: : Oxidation reactions can be performed using reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction can be achieved through hydrogenation using Pd/C or other reducing agents such as sodium borohydride.

  • Substitution: : Nucleophilic and electrophilic substitutions are common, often using halogenated derivatives for halogen exchange. The major products depend on the specific reagents and conditions but include modified pyridine or piperidine derivatives.

Scientific Research Applications

6-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile finds diverse applications in scientific research:

  • Chemistry: : It is studied for its unique reactivity and potential as a building block in complex molecule synthesis.

  • Biology and Medicine: : Research often focuses on its bioactivity, exploring its potential as a therapeutic agent in treating diseases.

  • Industry: : Used as a chemical intermediate in the synthesis of other compounds with commercial value.

Mechanism of Action

The compound exerts its effects through specific molecular interactions:

  • Molecular Targets: : It may target specific enzymes or receptors within biological systems, modulating their activity.

  • Pathways Involved: : By binding to these targets, it influences various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

When compared with similar compounds, such as:

  • **6-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-2-carbonitrile

  • **6-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-4-carbonitrile It stands out due to its unique substitution pattern on the pyridine ring, which may confer distinct reactivity and bioactivity profiles.

Properties

IUPAC Name

6-[4-[[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]methyl]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8O/c19-9-15-1-2-16(21-10-15)24-7-5-14(6-8-24)11-25-18(27)4-3-17(23-25)26-13-20-12-22-26/h1-4,10,12-14H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIMPYGSVXJHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=NC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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